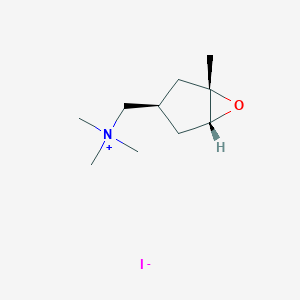![molecular formula C16H17NO3 B221868 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide (MMBO) is a chemical compound that belongs to the family of benzamides. MMBO has been studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. By inhibiting COX-2, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide reduces inflammation and may have potential therapeutic effects in diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide has anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of off-target effects. However, one limitation is that 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide for potential therapeutic use. Finally, research on the safety and toxicity of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide is needed to determine its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide.
Aplicaciones Científicas De Investigación
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide has been used in scientific research to study its potential as an anti-inflammatory agent. It has also been studied for its potential use in treating cancer and neurodegenerative diseases.
Propiedades
Nombre del producto |
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide |
|---|---|
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
3-methoxy-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H2,17,18) |
Clave InChI |
AQSWXFLKAWNPKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OC |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)



![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)

![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)

![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
